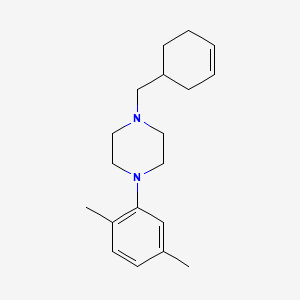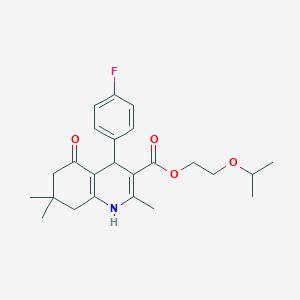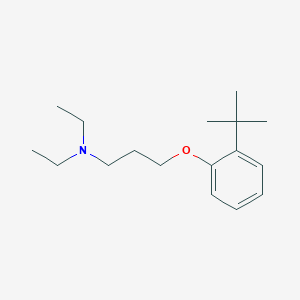
3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine, commonly known as Tert-butylphenoxyethyldiethylamine (TBPEDEA), is a chemical compound used in scientific research. It is a tertiary amine with a molecular formula of C16H27NO, and a molecular weight of 253.39 g/mol. TBPEDEA is used in various research studies due to its unique properties and potential applications.
Mecanismo De Acción
3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine acts as a cholinesterase inhibitor, which means it prevents the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a critical role in cognitive function, memory, and learning. By inhibiting the breakdown of acetylcholine, 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine can enhance cognitive function and memory.
Biochemical and Physiological Effects:
3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine has been shown to have various biochemical and physiological effects. It can increase the levels of acetylcholine in the brain, which can enhance cognitive function and memory. 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine can also inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine in lab experiments is its ability to enhance cognitive function and memory. This can be beneficial in various research studies that involve cognitive testing and memory assessment. However, one of the limitations of using 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine is its potential toxicity. It is important to use appropriate safety measures when handling 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine to prevent any adverse effects.
Direcciones Futuras
There are various future directions for 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine research. One potential direction is the development of 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine-based drugs for the treatment of Alzheimer's disease and other cognitive disorders. Another direction is the investigation of 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine's potential as a neuroprotective agent. Additionally, further research is needed to determine the optimal dosage and administration of 3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine for maximum efficacy and safety.
Métodos De Síntesis
3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine can be synthesized through a multi-step process involving the reaction of tert-butylphenol with ethylene oxide, followed by the reaction of the resulting product with diethylamine. The final product is obtained through purification and isolation techniques.
Aplicaciones Científicas De Investigación
3-(2-tert-butylphenoxy)-N,N-diethyl-1-propanamine has been used in various scientific research studies, including medicinal chemistry, drug discovery, and pharmacology. It has been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
3-(2-tert-butylphenoxy)-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-6-18(7-2)13-10-14-19-16-12-9-8-11-15(16)17(3,4)5/h8-9,11-12H,6-7,10,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZXHQIVUACNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC=CC=C1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-tert-butylphenoxy)-N,N-diethylpropan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(4-chlorophenyl)acetamide]](/img/structure/B5058777.png)
![3-chloro-6-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5058779.png)
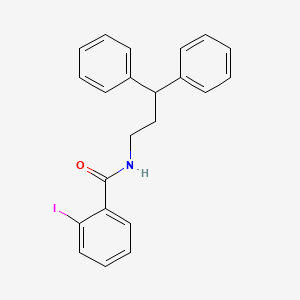
![5-(4-bromophenyl)-2,8-bis(methylthio)-5,7-dihydro-4H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6(3H)-dione](/img/structure/B5058790.png)
![2-methoxy-4-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5058795.png)

![N-{1-[1-(2,6-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5058820.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]acetamide](/img/structure/B5058840.png)
![4-bicyclo[2.2.1]hept-2-yl-1-piperazinecarbaldehyde](/img/structure/B5058843.png)
![N-cyclopentyl-N'-[2-methyl-2-(4-morpholinyl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5058846.png)
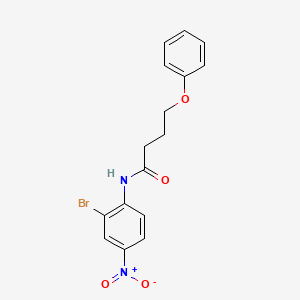
![methyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5058858.png)
